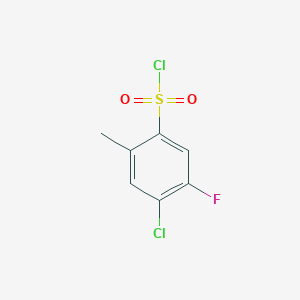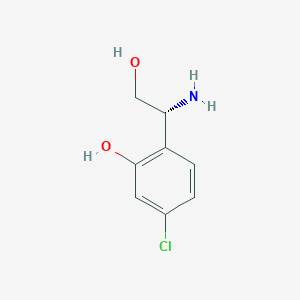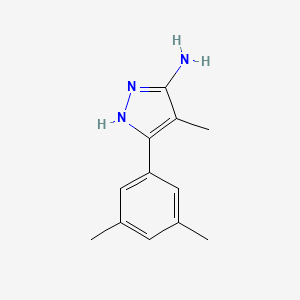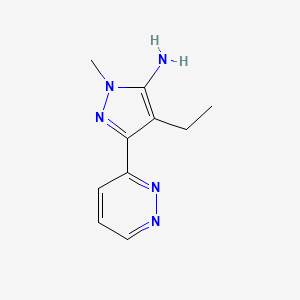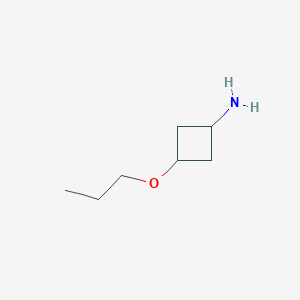
3-Propoxycyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propoxycyclobutanamine is an organic compound that features a cyclobutane ring substituted with an amine group and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxycyclobutanamine can be achieved through several methods. One common approach involves the reaction of cyclobutanone with propylamine under acidic conditions to form the corresponding imine, which is then reduced to yield the desired amine. Another method involves the nucleophilic substitution of a cyclobutyl halide with propylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and purification techniques like distillation or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Propoxycyclobutanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or aryl halides are used as substrates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutanamines.
Aplicaciones Científicas De Investigación
3-Propoxycyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Propoxycyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: A simpler analog with only an amine group attached to the cyclobutane ring.
Propylamine: Lacks the cyclobutane ring but shares the propylamine structure.
Cyclobutanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
3-Propoxycyclobutanamine is unique due to the presence of both a propoxy group and an amine group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3-propoxycyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-2-3-9-7-4-6(8)5-7/h6-7H,2-5,8H2,1H3 |
Clave InChI |
BLYKXCIGZCFDBT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1CC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
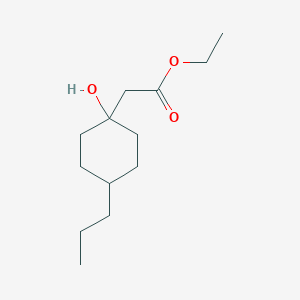
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
